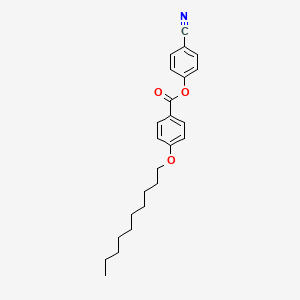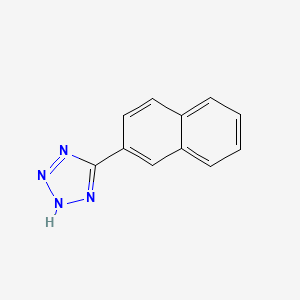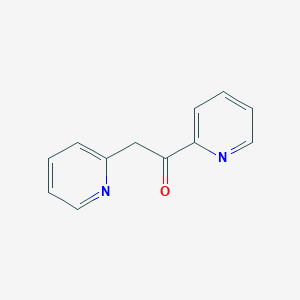
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE is an organic compound with the molecular formula C24H29NO3 This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-cyanophenyl ester group, and the hydrogen atom in the para position of the benzene ring is replaced by a decyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-(decyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The decyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(decyloxy)benzoic acid or 4-(decyloxy)benzophenone.
Reduction: Formation of 4-(decyloxy)-4-cyanophenyl alcohol.
Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and liquid crystals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-cyanophenol, which can interact with enzymes or receptors in biological systems. The decyloxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-ethyl-, 4-cyanophenyl ester: Similar structure but with an ethyl group instead of a decyloxy group.
Benzoic acid, 4-butyl-, 4-cyanophenyl ester: Similar structure but with a butyl group instead of a decyloxy group.
Benzoic acid, 4-cyano-, phenyl ester: Lacks the alkoxy group, making it less lipophilic.
Uniqueness
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE is unique due to its long decyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain increases the compound’s hydrophobicity and can influence its interactions with biological membranes and other hydrophobic environments, making it suitable for specific applications in drug delivery and material science.
Eigenschaften
CAS-Nummer |
59874-09-8 |
|---|---|
Molekularformel |
C24H29NO3 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-8-9-18-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(19-25)11-15-23/h10-17H,2-9,18H2,1H3 |
InChI-Schlüssel |
RAWMXDBCGKEKJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1658083.png)
![5,6-dimethyl-2-(4-propan-2-ylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1658084.png)
![(2E)-2-[(E)-(2,5-Dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B1658085.png)
![(Z)-1-[5-Bromo-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1658088.png)
![4-Acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658090.png)

![(2Z)-5-Ethyl-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1658093.png)
![methyl (4Z)-1-ethyl-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1658096.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658097.png)





